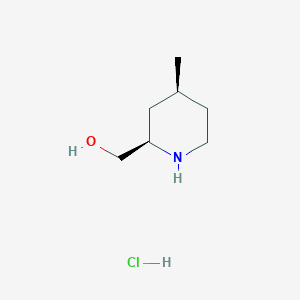

Rel-((2R,4S)-4-methylpiperidin-2-yl)methanol hydrochloride

CAS No.:

Cat. No.: VC17406170

Molecular Formula: C7H16ClNO

Molecular Weight: 165.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H16ClNO |

|---|---|

| Molecular Weight | 165.66 g/mol |

| IUPAC Name | [(2R,4S)-4-methylpiperidin-2-yl]methanol;hydrochloride |

| Standard InChI | InChI=1S/C7H15NO.ClH/c1-6-2-3-8-7(4-6)5-9;/h6-9H,2-5H2,1H3;1H/t6-,7+;/m0./s1 |

| Standard InChI Key | QFPBAGOTDWWMPI-UOERWJHTSA-N |

| Isomeric SMILES | C[C@H]1CCN[C@H](C1)CO.Cl |

| Canonical SMILES | CC1CCNC(C1)CO.Cl |

Introduction

Rel-((2R,4S)-4-methylpiperidin-2-yl)methanol hydrochloride is a chemical compound with a specific stereochemistry, featuring a piperidine ring. It has a molecular formula of C₇H₁₆ClNO and a molecular weight of approximately 165.66 g/mol . This compound is characterized by a methyl group at the 4-position and a hydroxymethyl group at the 2-position of the piperidine ring, making it significant in various chemical and biological contexts.

Synthesis Methods

The synthesis of Rel-((2R,4S)-4-methylpiperidin-2-yl)methanol hydrochloride can be achieved through various chemical reactions. While specific synthesis methods are not detailed in the available literature, compounds with similar structures often involve reactions that form the piperidine ring and introduce the necessary functional groups.

Research Findings and Similar Compounds

Research on piperidine derivatives often focuses on their interactions with various biological targets, such as receptors and enzymes. The stereochemistry of these compounds can significantly influence their biological activity. For instance, modifications to the piperidine ring, such as adding phenyl or hydroxyl groups, can enhance potency in certain biological assays .

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Rel-((2R,3R)-2-methylpiperidin-3-yl)methanol | 2409674-20-8 | Different stereochemistry affecting biological activity |

| (5-Methylpiperidin-2-yl)methanol hydrochloride | 1951441-23-8 | Variation in piperidine substitution pattern |

| Rel-(2R,4R)-2-methylpiperidine-4-carboxylic acid hydrochloride | 2044705-36-2 | Contains a carboxylic acid group instead of a hydroxymethyl |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume